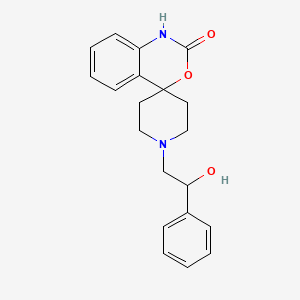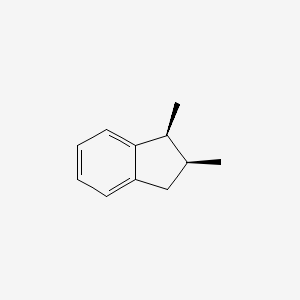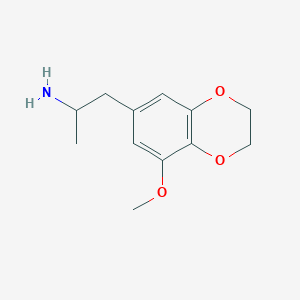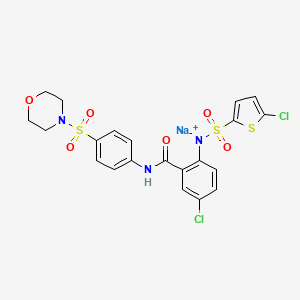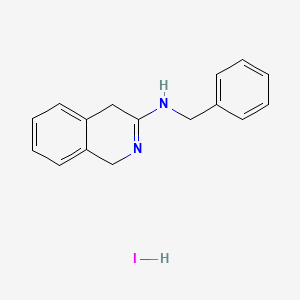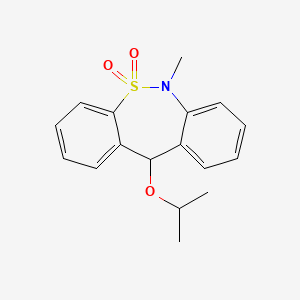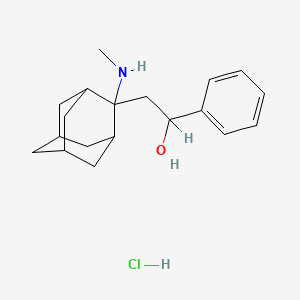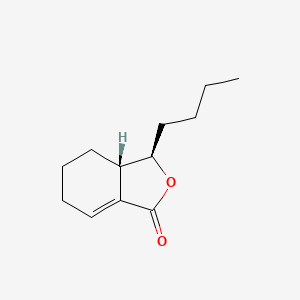
Sydowic acid, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydowic acid, (+)-, is a secondary metabolite isolated from the endophytic fungus Aspergillus sydowii. This compound is known for its unique structure and potential biological activities. It forms colorless needles and has a molecular formula of C15H20O4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sydowic acid, (+)-, can be synthesized through various organic synthesis methods. One common approach involves the oxidation of specific precursors using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sydowic acid, (+)-, often involves fermentation processes using Aspergillus sydowii. The fungus is cultured in a suitable medium, and the compound is extracted from the culture filtrates. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Sydowic acid, (+)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sydonic acid and hydroxysydonic acid.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Sydowic acid, (+)-, can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sydonic acid, hydroxysydonic acid, and various sydowic acid derivatives .
Applications De Recherche Scientifique
Sydowic acid, (+)-, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of natural products and as a biochemical tool in research.
Mécanisme D'action
The mechanism of action of sydowic acid, (+)-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and microbial pathways .
Comparaison Avec Des Composés Similaires
Sydowic acid, (+)-, can be compared with other similar compounds such as sydonic acid, sydowinin A, and sydowinin B. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
Sydonic acid: Another metabolite from Aspergillus sydowii with distinct biological activities.
Sydowinin A and B: These compounds have different functional groups and exhibit unique biological effects.
Conclusion
Sydowic acid, (+)-, is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
120442-16-2 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
Clé InChI |
PPKSRWBBMMEDGG-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
SMILES canonique |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




